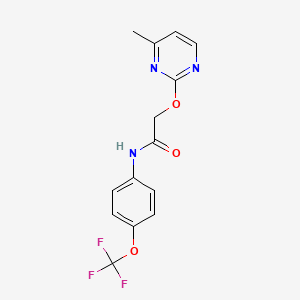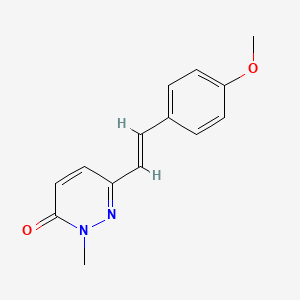
6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone: and its derivatives exhibit promising cytotoxic effects against cancer cell lines. For instance, (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) demonstrated significant activity in HeLa cell lines, with an IC50 value of 10 μM . Researchers are exploring its potential as an anticancer agent, especially considering the limitations of existing drugs.
Photoinitiator and Photoacid Generator
In the field of photolithography and photoengraving, 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone serves as a cationic photoinitiator and nonionic photoacid generator. Its unique properties make it valuable for these applications .
Benzofuran Derivatives
Benzofuran derivatives, including this compound, have attracted attention due to their bioactivity. While specific studies on this compound are limited, related derivatives have shown potential as bioactive agents. Further exploration is needed to uncover its full range of effects .
Hybrid Anticancer Drug Design
Given its 2H-chromene scaffold, 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone aligns with the trend of hybrid anticancer drug development. These hybrid drugs interact with multiple targets, making them attractive candidates for cancer treatment. Researchers are investigating its synergistic effects and safety profile .
Tubulin Disruption and Cell Cycle Arrest
The compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) disrupts microtubule networks, leading to cell cycle arrest at the G2/M phase. It accumulates tubulin in the soluble fraction and upregulates Cyclin B1 expression. These mechanisms contribute to its cytotoxicity .
Chemopreventive Agents
Natural products like this compound offer potential as chemopreventive agents. Researchers are exploring their ability to prevent cancer development or progression. Investigating its effects on cellular pathways and signaling may reveal additional applications .
Mécanisme D'action
Target of Action
Similar compounds such as resveratrol analogues have been shown to target proteins involved in cell cycle regulation, such as p53 and p21 .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest through the activation of p53 and p21 . This leads to apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect the p53 and p21 pathways, leading to cell cycle arrest and apoptosis . The activation of these pathways can result in the suppression of tumor growth, making this compound potentially useful in cancer treatment.
Result of Action
The activation of p53 and p21 pathways by similar compounds leads to cell cycle arrest and apoptosis . This can result in the suppression of tumor growth, indicating potential anti-cancer properties.
Propriétés
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-10H,1-2H3/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFDAHNIOHXPA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B2395524.png)
![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)
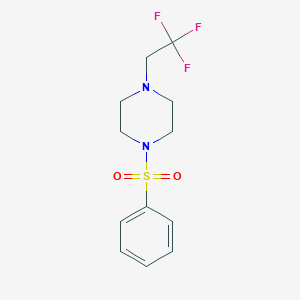
![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
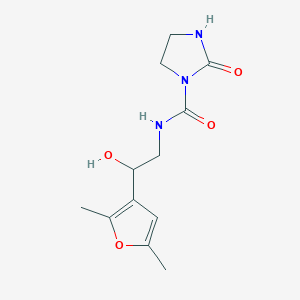


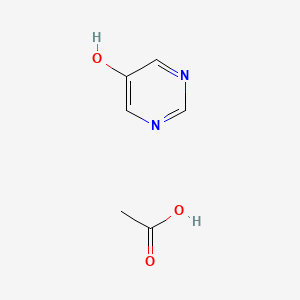
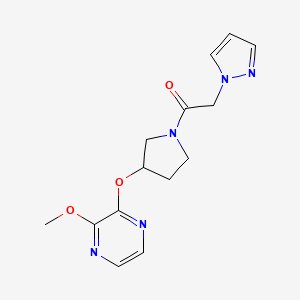
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
